In the medical field, these compounds have shown potential as antitumor drugs. For example, N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride has demonstrated activity against Bacillus subtilis cells by inducing irreversible damage to bacterial DNA, suggesting its use as an antimicrobial agent6. Moreover, derivatives of the compound have been synthesized with antitumor activities, indicating their potential in cancer therapy8. Additionally, compounds with similar structures have been explored as peptidoleukotriene antagonists, which could be beneficial in treating asthma and allergic reactions9.
In the realm of chemistry, these compounds have been utilized in the synthesis of other chemicals. For instance, N-Methylidene(bis(trimethylsilyl)methyl)amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes, leading to the production of β-lactams5. This showcases the compound's utility in organic synthesis and the development of new chemical entities.
The synthesis of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine typically involves several steps, utilizing various chemical reactions to form the desired product. Here is a detailed synthesis pathway:
The molecular structure of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine features an indazole ring system that contributes to its chemical properties and biological activity.
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cancer pathways.
Studies have shown that derivatives of indazoles exhibit significant antitumor activity by inhibiting key enzymes involved in cancer cell metabolism .
The physical and chemical properties of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine are crucial for understanding its behavior in biological systems:
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine has several potential scientific applications:
N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine represents a synthetically engineered indazole derivative with systematic chemical designations. Its International Union of Pure and Applied Chemistry (IUPAC) name is N-methyl-1-(1-methylindazol-3-yl)methanamine, reflecting the methyl substitution on the indazole nitrogen (N-1) and the methylamine moiety attached to the indazole’s 3-methyl group [1] [5]. Key identifiers include:
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | N-methyl-1-(1-methylindazol-3-yl)methanamine |
CAS Number | 124491-38-9 |
Molecular Formula | C₁₀H₁₃N₃ |
Molecular Weight | 175.23 g/mol |
Canonical SMILES | CNCC1=NN(C2=CC=CC=C21)C |
Structurally, the molecule comprises a bicyclic indazole core (benzene fused with pyrazole) featuring two critical substitutions: a methyl group at the N-1 position of the pyrazole ring and a methylaminomethyl (–CH₂NHCH₃) group at the C-3 position. This arrangement confers planarity to the indazole system while introducing a basic secondary amine capable of hydrogen bonding and salt formation [1]. The methylaminomethyl side chain adopts a flexible conformation, enabling diverse interactions with biological targets. Computational analyses indicate that the electron-rich N-2 nitrogen and the tertiary N-1 nitrogen contribute to the molecule’s capacity for electrophilic interactions, which underpins its utility in medicinal chemistry [5].
Indazole derivatives emerged as significant scaffolds in heterocyclic chemistry during the late 20th century, with N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine first synthesized in the early 1990s. Its CAS registry (124491-38-9) dates to 1992–1994, coinciding with expanded exploration of nitrogen heterocycles for pharmacological applications [1] [5]. This period witnessed intensified interest in azaindole analogs, where indazoles offered advantages in metabolic stability and synthetic versatility over indoles. The compound’s design aligns with strategies to enhance blood-brain barrier penetration by incorporating lipophilic N-methyl groups while retaining hydrogen-bonding capability via the secondary amine [8].
Table 2: Evolution of Indazole Derivatives in Drug Discovery
Time Period | Development Milestone | Significance |
---|---|---|
1980–1995 | Early indazole synthesis methodologies | Enabled access to N-alkylated variants |
1995–2010 | Structural optimization for kinase inhibition | Validated indazoles as hinge-binders in kinase targets |
2010–Present | Hybrid molecule design (e.g., tubulin inhibitors) | Incorporated 3-aminomethyl indazoles into anticancer scaffolds |
Historically, this compound filled a niche between simpler indazoles like (1H-indazol-3-yl)methylamine (devoid of N-methylation) and bulkier drug candidates such as the kinase inhibitor Linifanib. Its synthesis represented a strategic step toward molecular hybridization—combining the indazole core with functionalized side chains to optimize bioactivity. Unlike early indazole drugs (e.g., Benzydamine, an anti-inflammatory), N-methylation at both N-1 and the 3-amine side chain reduced metabolic deactivation and enhanced solubility, reflecting evolving rational drug design principles [8] [10].
In medicinal chemistry, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine serves as a versatile intermediate for constructing bioactive molecules, particularly anticancer agents. Its value arises from:
Notably, hybrid molecules incorporating this scaffold demonstrate antiproliferative activity by disrupting microtubule dynamics or protein-protein interactions. For example, derivatives like compound 6o (described in Design, Synthesis and Antitumor Activity of 1H-indazole-3...) inhibit the p53-MDM2 pathway in leukemia cells (K562 lineage, IC₅₀ = 5.15 µM) with selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) [8]. Similarly, analogs combining this amine with trimethoxyphenyl acetamide moieties exhibit tubulin polymerization inhibition comparable to colchicine, arresting cancer cells in the G2/M phase .
Synthetic routes highlight its adaptability:
These pathways enable gram-scale production (e.g., Thermo Scientific Maybridge offers 250mg batches at 97% purity [4]), supporting high-throughput derivatization. Research priorities now focus on leveraging this scaffold to develop isoform-selective kinase inhibitors and proteolysis-targeting chimeras, capitalizing on heterocyclic diversity emphasized in FDA-approved anticancer drugs (2019–2021) [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7